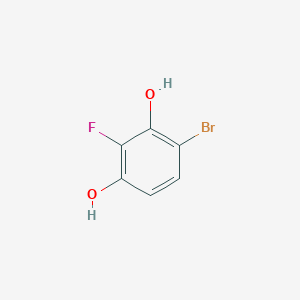

4-Bromo-2-fluororesorcinol

Description

BenchChem offers high-quality 4-Bromo-2-fluororesorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluororesorcinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBFVVVPUQQHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-fluororesorcinol molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2-fluororesorcinol: A Keystone Intermediate for Advanced Research

This guide provides a comprehensive technical overview of 4-Bromo-2-fluororesorcinol, a halogenated aromatic compound with significant potential for researchers, medicinal chemists, and professionals in drug development. While not a widely cataloged reagent, its unique structural combination of a resorcinol core with both bromine and fluorine substituents positions it as a highly valuable, yet underutilized, building block for creating complex molecules with tailored biological and material properties. This document synthesizes data from related compounds to project its characteristics, propose logical synthetic routes, and explore its applications.

4-Bromo-2-fluororesorcinol, systematically named 4-bromo-2-fluoro-1,3-dihydroxybenzene, possesses the molecular formula C₆H₃BrFO₂ . Based on its constituent atoms, its calculated molecular weight is approximately 205.99 g/mol .

The introduction of fluorine and bromine atoms onto the resorcinol scaffold is expected to significantly modulate its physicochemical properties compared to the parent molecule. The fluorine atom generally increases lipophilicity and can alter the acidity (pKa) of the phenolic hydroxyl groups, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.

The properties of the closely related compounds, 4-Bromoresorcinol and 4-Fluororesorcinol, provide a basis for predicting the characteristics of the target molecule.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 4-Bromoresorcinol[1] | 4-Fluororesorcinol | Predicted: 4-Bromo-2-fluororesorcinol | Causality and Expert Insight |

| CAS Number | 6626-15-9 | 103068-41-3 | Not Assigned | Reflects its status as a novel or rare compound. |

| Molecular Formula | C₆H₅BrO₂ | C₆H₅FO₂ | C₆H₃BrFO₂ | The structure is a resorcinol ring substituted with one bromine and one fluorine atom. |

| Molecular Weight | 189.01 g/mol | 128.10 g/mol | ~205.99 g/mol | Calculated based on the atomic masses of its constituent elements. |

| Melting Point | 97-100 °C | 96-100 °C | ~105-115 °C | The additional halogen and increased molecular weight are expected to raise the melting point due to stronger intermolecular forces. |

| Boiling Point | 150 °C / 12 mmHg | Not Available | >150 °C / 12 mmHg | Increased polarity and molecular weight will likely elevate the boiling point significantly. |

| pKa | ~8.17[2] | Not Available | ~7.5-8.0 | The electron-withdrawing fluorine atom ortho to a hydroxyl group is expected to increase its acidity, thus lowering the pKa value. |

| Solubility | Slightly soluble in water[3] | Not Available | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The increased halogenation enhances lipophilicity, reducing water solubility. |

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-2-fluororesorcinol is not documented in standard chemical literature, necessitating a rational design of its synthetic pathway. The most logical approach involves the regioselective bromination of a 2-fluororesorcinol precursor. The hydroxyl groups of the resorcinol are strong ortho-, para-directing activators. The fluorine atom is a deactivating but also ortho-, para-directing group. The position para to the fluorine atom (C-4) is sterically accessible and electronically activated by both hydroxyl groups, making it the most probable site for electrophilic bromination.

Proposed Synthetic Workflow: Electrophilic Bromination

Caption: Proposed synthesis of 4-Bromo-2-fluororesorcinol.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-fluororesorcinol (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes. The use of NBS is a field-proven choice for mild and selective bromination of activated aromatic rings, minimizing over-bromination side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure 4-Bromo-2-fluororesorcinol.

Applications in Drug Discovery and Development

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacological profile of drug candidates.[4][5] 4-Bromo-2-fluororesorcinol is an exemplary scaffold that leverages the distinct properties of both fluorine and bromine.

-

Fluorine's Role: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can modulate the pKa of nearby functional groups and influence binding conformations, potentially increasing target affinity and selectivity.[5]

-

Bromine's Utility: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This is crucial for building molecular complexity during lead optimization.[6]

This dual functionality makes 4-Bromo-2-fluororesorcinol a powerful intermediate for creating libraries of compounds in drug discovery programs, particularly for developing enzyme inhibitors or receptor modulators.[6]

Caption: Role as a versatile scaffold in drug discovery workflows.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) exists for 4-Bromo-2-fluororesorcinol, a conservative hazard assessment must be based on analogous compounds, particularly 4-Bromoresorcinol.[1] Phenolic compounds are often skin and eye irritants, and halogenated organics require careful handling.

Table 2: Predicted GHS Hazard Classification

| Hazard Category | GHS Pictogram | Signal Word | Predicted Hazard Statements (based on 4-Bromoresorcinol[1]) |

| Acute Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Recommended Procedures

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[2] An inert atmosphere is recommended for long-term storage to prevent degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

ChemBK. 4-BROMO-1,3-DIHYDROXYBENZENE. Available from: [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubChem. 4-Bromoresorcinol. Available from: [Link]

- Google Patents. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Resorcinol. Available from: [Link]

-

PubChem. 4-Bromo-1-fluoro-2-iodobenzene. Available from: [Link]

-

ResearchGate. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Available from: [Link]

-

Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]

-

PubChem. 4-Bromo-2-fluorohexane. Available from: [Link]

-

PMC - NIH. Halogenase engineering and its utility in medicinal chemistry. Available from: [Link]

-

Wikipedia. Phenol. Available from: [Link]

-

Organic Syntheses. 1,3-DIHYDROXYPHENAZINE. Available from: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

Sources

- 1. 4-Bromoresorcinol | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1,3-dihydroxybenzene(6626-15-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

4-Bromo-2-fluororesorcinol SDS safety data sheet

Topic: 4-Bromo-2-fluororesorcinol: Safety, Handling, and Strategic Application in Medicinal Chemistry Content Type: Technical Whitepaper / Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers[1]

Executive Summary

4-Bromo-2-fluororesorcinol (CAS 1780692-57-0) represents a high-value, specialized halogenated scaffold in modern drug discovery.[1] Unlike commodity reagents, this compound offers a unique "ortho-fluoro" effect combined with a reactive aryl bromide handle, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) and the synthesis of fluorinated fluorescein derivatives (Oregon Green analogs) .[1]

However, its utility comes with specific safety challenges.[1] As a halogenated resorcinol, it possesses significant potential for skin absorption, oxidative instability, and mucosal irritation. This guide synthesizes available physicochemical data with "Read-Across" toxicological principles to establish a robust safety and handling protocol. It moves beyond generic SDS templates to provide a causal, mechanism-based safety architecture for R&D environments.[1]

Chemical Identity & Physicochemical Profile

Understanding the electronic environment of 4-Bromo-2-fluororesorcinol is prerequisite to safe handling.[1] The fluorine atom at the 2-position exerts a strong inductive effect ($ -I $), lowering the $ pK_a $ of the adjacent hydroxyl groups compared to the parent resorcinol.[1] This increases the compound's acidity and potential for ionization at physiological pH, influencing both its reactivity and biological absorption.

Table 1: Technical Specifications

| Property | Data | Note |

| Chemical Name | 4-Bromo-2-fluororesorcinol | Systematic: 4-Bromo-2-fluorobenzene-1,3-diol |

| CAS Number | 1780692-57-0 | Designated for R&D use; limited commercial bulk availability.[1] |

| Molecular Formula | $ C_6H_4BrFO_2 $ | |

| Molecular Weight | 207.00 g/mol | |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to beige; darkens upon oxidation.[1] |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; lipophilic nature aids skin penetration. |

| Acidity ($ pK_a $) | ~5.8 - 6.2 (Predicted) | Lower than resorcinol ($ pK_a $ 9.[1]15) due to F/Br electron withdrawal.[1] |

| Storage Class | 6.1 (Toxic) or 11 (Combustible Solid) | Dependent on regional regulations; treat as toxic.[1] |

Hazard Identification: The "Read-Across" Toxicology Protocol

Note: As a specialized R&D intermediate, specific in vivo toxicology data for CAS 1780692-57-0 is limited.[1] The following hazard assessment is derived using Read-Across Methodology from highly analogous structures: 4-Bromoresorcinol (CAS 6626-15-9) and 4-Fluororesorcinol (CAS 103068-41-3).[1]

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2][3] Resorcinols are rapidly absorbed from the GI tract.[1]

-

Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1][2][3] The phenol moiety can denature proteins.[1]

-

Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[1][2][3][4][5]

Mechanism of Toxicity

-

Uncoupling of Oxidative Phosphorylation: Like many substituted phenols, this compound can disrupt the proton gradient in mitochondria, leading to metabolic stress.

-

Thyroid Disruption: Resorcinol derivatives are known goitrogens.[1] They inhibit thyroid peroxidase (TPO), blocking the synthesis of thyroid hormones. Chronic exposure, even at low levels, requires monitoring.

-

Sensitization: Halogenated phenols are potential contact sensitizers.[1] The bromine atom can act as a leaving group in nucleophilic aromatic substitution ($ S_NAr $) reactions with skin proteins (haptens), triggering immune responses.

Strategic Handling & Storage Protocols

The stability of 4-Bromo-2-fluororesorcinol is compromised by two factors: Light and Oxygen .[1] The electron-rich resorcinol ring is prone to autoxidation, forming quinones (darkening of the solid).[1]

Storage Architecture

-

Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The presence of the fluorine atom does not fully protect the ring from oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern for subsequent catalytic couplings (e.g., Suzuki-Miyaura).[1]

Handling Workflow (Self-Validating)

-

Pre-Check: Inspect solid color. Pure compound is off-white.[1] Brown/Red discoloration indicates quinone formation (oxidation).[1]

-

Weighing: Perform all weighing inside a chemical fume hood. Use an antistatic gun if the powder is static-prone to prevent aerosolization.[1]

-

Solubilization: Dissolve immediately in degassed solvent (DMSO/DMF) if not using the solid instantly.[1]

Emergency Response Architecture

Standard water rinsing is often insufficient for phenol/resorcinol burns due to their lipophilicity.[1]

Skin Contact Response

-

Immediate Action: Blot excess chemical (do not rub).[1]

-

Solvent Wash: Wash the affected area with Polyethylene Glycol (PEG 300 or PEG 400) or a 70:30 mix of PEG/Methylated Spirits.[1] This solubilizes the lipophilic phenol more effectively than water.[1]

-

Water Rinse: Follow with copious water flushing for 15 minutes.

Visualizing the Safety Logic

Figure 1: Risk Assessment and Operational Logic Flow for handling halogenated resorcinols.

Synthesis & Application Context

Researchers utilize 4-Bromo-2-fluororesorcinol primarily as a bifunctional scaffold .[1] Its value lies in the orthogonality of its reactive sites:

-

The Resorcinol Core: Precursor for xanthene dyes (e.g., Oregon Green) via condensation with phthalic anhydrides. The fluorine substitution lowers the $ pK_a $ of the resulting dye, making it fluorescent at physiological pH.

-

The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce biaryl complexity or solubilizing tails.[1]

Experimental Protocol: Suzuki Coupling (General Procedure)

To validate the reactivity of the C-Br bond while preserving the hydroxyls.

-

Protection: Protect the hydroxyl groups (e.g., MOM-Cl or TBDMS-Cl) to prevent catalyst poisoning.[1]

-

Coupling:

-

Workup: Extract with EtOAc. The fluorine atom may slightly retard the rate of oxidative addition compared to the non-fluorinated analog, requiring slightly longer reaction times.

Application Workflow Diagram

Figure 2: Divergent synthetic utility of the 4-Bromo-2-fluororesorcinol scaffold in dye chemistry and drug discovery.

References

-

Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81105, 4-Bromoresorcinol. Retrieved February 4, 2026, from [Link]

-

ChemSrc. (2025).[1][3][6] CAS 1780692-57-0 Physicochemical Properties. Retrieved February 4, 2026, from [Link]

Sources

- 1. 4-Bromoresorcinol | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluorothiophene | C4H2BrFS | CID 12475299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-Bromo-2-fluoroanisole 97 2357-52-0 [sigmaaldrich.com]

- 5. 4-Bromo-2-fluoropyridine 97 128071-98-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

novel fluorinated resorcinol building blocks

Topic: Novel Fluorinated Resorcinol Building Blocks: Synthetic Architectures & Medicinal Utility Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The resorcinol (1,3-dihydroxybenzene) pharmacophore is a privileged scaffold in medicinal chemistry, serving as the binding core for HSP90 inhibitors, thyromimetics, and diverse allosteric modulators. However, the scaffold’s utility is often compromised by rapid Phase II metabolic conjugation (glucuronidation/sulfation) and promiscuous oxidation.

Fluorinated resorcinol building blocks offer a precise solution. By strategically substituting hydrogen with fluorine, medicinal chemists can modulate the pKa of the phenolic hydroxyls, block metabolic soft spots, and introduce specific electrostatic contacts without imposing significant steric penalties.

This guide details the physicochemical rationale, synthetic access, and application of novel fluorinated resorcinol motifs, specifically focusing on 4-fluororesorcinol and 4,6-difluororesorcinol as high-value intermediates.

The Fluorine Effect: Physicochemical Rationale

The incorporation of fluorine into the resorcinol ring is not merely a steric substitution; it is an electronic reprogramming of the molecule.

1.1 Acidity Modulation (pKa Tuning)

The inductive effect (

Table 1: Comparative Physicochemical Properties

| Scaffold | Substituent Pattern | pKa₁ (approx.) | LogP (Predicted) | Metabolic Stability |

| Resorcinol | Unsubstituted | 9.3 | 0.80 | Low (Rapid Glucuronidation) |

| 4-Fluororesorcinol | 4-Fluoro | ~8.8 | 0.95 | Moderate (Blocked C4-oxidation) |

| 4,6-Difluororesorcinol | 4,6-Difluoro | ~7.9 | 1.12 | High (Blocked ortho/para sites) |

| 2-Fluororesorcinol | 2-Fluoro | ~8.5 | 0.92 | Moderate |

1.2 Metabolic Blockade

Resorcinols are electron-rich, making them susceptible to oxidative metabolism by CYP450 enzymes (typically at the 4- or 6-positions) and conjugation.

-

Mechanism: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C4 or C6 positions physically blocks oxidation and electronically deactivates the ring towards electrophilic metabolic attack.

Synthetic Architectures: Accessing the Building Blocks

Synthesizing fluorinated resorcinols requires navigating the high reactivity of the electron-rich aromatic ring. Direct fluorination of free resorcinol often leads to polymerization or uncontrolled poly-fluorination. Therefore, a Protection-Activation-Deprotection strategy is the industry standard for high-fidelity synthesis.

2.1 Strategic Decision Matrix

The choice of synthetic route depends on the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.

Experimental Protocol: Synthesis of 4-Fluororesorcinol

Methodology: Electrophilic Fluorination followed by Demethylation.

Rationale: This protocol avoids the instability of free resorcinol by using the dimethyl ether (1,3-dimethoxybenzene) as the substrate. Selectfluor is chosen for its ease of handling and high regioselectivity compared to

Phase 1: Regioselective Fluorination

Reaction: 1,3-dimethoxybenzene + Selectfluor

-

Setup: Charge a dry round-bottom flask with 1,3-dimethoxybenzene (1.0 equiv) and acetonitrile (0.5 M concentration).

-

Reagent Addition: Add Selectfluor (1.1 equiv) portion-wise at 0°C to control the exotherm.

-

Reaction: Warm to room temperature and stir for 12 hours. The electron-donating methoxy groups activate the ortho/para positions. Due to sterics, the 4-position is favored over the 2-position.

-

Workup: Concentrate the solvent, redissolve in diethyl ether, and wash with water to remove succinimide byproducts.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) is critical here to separate the minor 2-fluoro isomer from the major 4-fluoro product.

Phase 2: Lewis Acid Deprotection (The Critical Step)

Reaction: 4-fluoro-1,3-dimethoxybenzene +

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Moisture will destroy the reagent.

-

Solvation: Dissolve the fluorinated intermediate in anhydrous DCM (0.2 M). Cool to -78°C.

-

Addition: Add

(1.0 M in DCM, 3.0 equiv) dropwise.-

Note: A significant color change (often deep red/purple) indicates the formation of the boron-complex.

-

-

Digestion: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (the product will be significantly more polar).

-

Quench (Hazard Control): Cool back to 0°C. Quench very slowly with MeOH. Massive HBr evolution will occur—ensure proper venting.

-

Isolation: Concentrate to dryness. Redissolve in EtOAc, wash with saturated

(careful of gas evolution), then brine. Dry over -

Crystallization: Recrystallize from Toluene/Heptane to yield off-white needles.

Medicinal Applications & Case Studies

4.1 HSP90 Inhibitors

Heat Shock Protein 90 (HSP90) inhibitors often feature a resorcinol ring that mimics the ATP adenine ring, forming crucial hydrogen bonds with Asp93.

-

The Problem: The resorcinol ring in early candidates (e.g., Ganetespib) is a metabolic liability.

-

The Solution: Introduction of a 4-chloro or 4-fluoro substituent. The 4-fluoro analogue maintains the H-bond network while reducing the electron density of the ring, lowering the propensity for oxidative metabolism.

4.2 Bioisosteric Replacement in Thyromimetics

Thyroid hormone receptor agonists utilize a phenol/resorcinol core.

-

Application: 3,5-difluoro-4-hydroxyphenyl motifs (related to resorcinols) are used to increase selectivity for TR

over TR

4.3 Fluorescent Probes (Oregon Green)

While not a drug, the Oregon Green fluorophore is essentially a 2',7'-difluorofluorescein.

-

Synthesis: It is synthesized by condensing 4-fluororesorcinol with phthalic anhydride.[1]

-

Advantage: The fluorine atoms lower the pKa of the phenol to ~4.7 (compared to 6.4 for fluorescein). This makes the dye fluorescent at physiological pH (and even in acidic organelles like lysosomes), whereas non-fluorinated fluorescein is quenched in acidic environments.

Visualizing the Pathway: From Precursor to Drug

Figure 2: The standard synthetic workflow converting commercial precursors into the active fluorinated building block for downstream applications.

References

-

Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry. Sun, W. C., et al. (1997). Describes the use of 4-fluororesorcinol in creating pKa-tuned fluorophores.

-

Selectfluor-mediated regioselective nucleophilic functionalization. Green Chemistry. Xie, L., et al. (2018).[2] Details the regioselectivity of Selectfluor in electron-rich systems.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Meanwell, N. A. (2018). Comprehensive review on pKa modulation and metabolic blocking via fluorination.

-

Resorcinol-based HSP90 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for the scaffold class).

Sources

Technical Whitepaper: Advanced Synthetic Strategies for 4-Bromo-2-fluororesorcinol

The following technical guide details the synthetic strategies for 4-Bromo-2-fluororesorcinol , a critical halogenated scaffold in medicinal chemistry.

Executive Summary

4-Bromo-2-fluororesorcinol (CAS: 1780692-57-0) serves as a high-value pharmacophore in drug discovery. Its unique substitution pattern offers a dual advantage: the 2-fluoro group modulates pKa and metabolic stability (blocking the metabolically labile 2-position), while the 4-bromo handle enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.

This guide outlines two primary synthetic routes:

-

Direct Regioselective Bromination: A scalable, atom-economical route using N-Bromosuccinimide (NBS).

-

Protected Ether Route: A high-fidelity sequence involving bromination of 2-fluoro-1,3-dimethoxybenzene followed by demethylation, ideal for ensuring isomeric purity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent electronic properties of the resorcinol core. The hydroxyl groups at positions 1 and 3 are strong ortho/para activators. In 2-fluororesorcinol, the 2-position is blocked. The 4- and 6-positions are electronically equivalent (ortho to one OH, para to the other) and highly activated. The 5-position is meta to both OH groups and is deactivated.

Therefore, electrophilic aromatic substitution (EAS) will occur exclusively at the 4- or 6-position. Since these are symmetric, mono-bromination yields a single isomer: 4-bromo-2-fluororesorcinol .

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Route 1: Direct Regioselective Bromination

Best for: Rapid scale-up, high atom economy. Challenge: Controlling stoichiometry to prevent 4,6-dibromination.

Mechanistic Rationale

Using elemental bromine (

Experimental Protocol

Reagents:

-

Substrate: 2-Fluororesorcinol (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 2-fluororesorcinol and anhydrous MeCN (0.5 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve NBS (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction vessel over 30–60 minutes.

-

Critical Process Parameter (CPP): Slow addition at low temperature is crucial to maintain a low localized concentration of brominating agent, preventing the formation of the 4,6-dibromo byproduct.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Monitoring (Self-Validating System):

-

TLC: Eluent Hexane:EtOAc (3:1).

-

Observation: The starting material (Rf ~0.3) will disappear. The mono-bromo product (Rf ~0.45) will appear. If a less polar spot (Rf ~0.6) appears, it is the dibromo impurity.

-

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Recrystallize from Dichloromethane/Hexane or perform flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Key Data Points

| Parameter | Value | Note |

| Yield | 75 - 85% | Dependent on strict stoichiometry control. |

| Purity | >98% | After recrystallization. |

| Appearance | Off-white to beige solid | Oxidizes slightly upon air exposure; store under inert gas. |

Route 2: The Protected Ether Strategy

Best for: High purity requirements, avoiding difficult chromatographic separations of phenols. Logic: Methyl ethers are less activating than free phenols, allowing for milder and more selective bromination.

Experimental Protocol

Step 1: Bromination of 2-Fluoro-1,3-dimethoxybenzene

-

Dissolve 2-fluoro-1,3-dimethoxybenzene in MeCN at 0°C.

-

Add NBS (1.05 eq) portion-wise.

-

Stir at RT for 2 hours.

-

Workup: Aqueous wash, extraction with DCM. Yields 4-bromo-2-fluoro-1,3-dimethoxybenzene .

Step 2: Demethylation

-

Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) under Nitrogen.

-

Cool to -78°C .

-

Add Boron Tribromide (

, 1M in DCM, 2.5 eq) dropwise. -

Warm slowly to RT and stir overnight.

-

Quench: Cool to 0°C and carefully add Methanol (exothermic!).

-

Isolation: Concentrate and partition between EtOAc and water.

Figure 2: Step-by-step workflow for the protected ether route.

Analytical Validation & Safety

Self-Validating Analytical System

To ensure the protocol is working correctly, use the following checkpoints:

-

Checkpoint 1 (Reaction Completion): LC-MS should show a major peak with mass [M-H]- = 204.9/206.9 (Br isotope pattern).

-

Checkpoint 2 (Regiochemistry): 1H NMR is definitive.

Safety & Handling

-

NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to radical side reactions. Recrystallize from water if necessary.[5]

- : Reacts violently with water/moisture. Use strict anhydrous conditions and Schlenk techniques.

-

Resorcinols: Skin irritants and potential sensitizers. Handle with gloves in a fume hood.

References

-

Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry. Describes the synthesis of 2-fluororesorcinol and subsequent modifications.

-

Regioselective Bromination of Resorcinol Derivatives. Organic Syntheses. General protocols for resorcinol bromination using NBS.

-

Facile preparations of 4-fluororesorcinol. ResearchGate. Discusses demethylation strategies for fluorinated resorcinol ethers.

-

N-Bromosuccinimide (NBS) Reagent Guide. Organic Chemistry Portal. Properties and reactivity profiles of NBS in aromatic substitution.

-

4-Bromo-2-fluororesorcinol CAS Entry. ChemSrc. Physical properties and identifiers (CAS: 1780692-57-0).

Sources

Methodological & Application

Application Note: Regioselective Bromination of Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Fluororesorcinols

Fluororesorcinols are valuable scaffolds in medicinal chemistry and materials science, offering unique electronic properties and hydrogen bonding capabilities. The introduction of a bromine atom with regiochemical control unlocks a multitude of synthetic possibilities, providing a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. Regioselectively brominated fluororesorcinols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional dyes. However, the high activation of the resorcinol core by two hydroxyl groups presents a significant challenge: controlling the position of electrophilic substitution to avoid the formation of undesired isomers and poly-brominated products.

This guide provides a detailed examination of the principles and a field-proven protocol for the regioselective monobromination of 4-fluororesorcinol, a common starting material. The focus is on leveraging the subtle interplay of substituent directing effects and optimized reaction conditions to achieve high selectivity for the desired 4-bromo-6-fluororesorcinol isomer.

Mechanistic Principles: Directing Effects in Electrophilic Aromatic Substitution

The outcome of the electrophilic bromination of 4-fluororesorcinol is dictated by the powerful directing effects of the two hydroxyl (-OH) groups and the fluorine (-F) atom.

-

Hydroxyl Groups (-OH): As strong activating groups, the hydroxyl moieties donate electron density to the aromatic ring through resonance (+M effect). This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. They are potent ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

-

Fluorine Atom (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it also possesses lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution on highly activated rings like resorcinol, the directing effect of fluorine is generally subordinate to that of the hydroxyl groups.

In 4-fluororesorcinol, the positions are numbered as follows: C1 and C3 bear the hydroxyl groups, and C4 is substituted with fluorine. The most activated positions for electrophilic attack are C2, C6 (ortho to one hydroxyl group and para to the other), and C5 (ortho to the C4-fluoro and C3-hydroxyl groups). The synergistic activation from both hydroxyl groups makes the C2 and C6 positions the most nucleophilic. Due to steric hindrance from the adjacent fluorine atom, the C6 position is favored for monosubstitution.

Caption: Directing effects on 4-fluororesorcinol for electrophilic bromination.

Protocol: Regioselective Synthesis of 4-Bromo-6-fluororesorcinol

This protocol details the highly regioselective monobromination of 4-fluororesorcinol using N-Bromosuccinimide (NBS) in acetonitrile. Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the desired electrophilic aromatic substitution pathway. NBS is a convenient and safer alternative to liquid bromine, providing a slow, controlled release of the electrophilic bromine species.

Objective: To synthesize 4-bromo-6-fluororesorcinol with high regioselectivity.

Reagents and Materials:

-

4-Fluororesorcinol (C₆H₅FO₂)

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluororesorcinol (1.0 equivalent) in anhydrous acetonitrile (e.g., 10 mL per gram of fluororesorcinol). Stir the solution at room temperature until all the solid has dissolved.

-

Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0-1.05 equivalents) portion-wise over 5-10 minutes at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed. For larger scale reactions, cooling in an ice bath during the addition is recommended to maintain a temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species.

-

Workup:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. .

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 4-bromo-6-fluororesorcinol as a solid.

Rationale and Key Insights:

-

Stoichiometry: Using a slight excess of NBS is often avoided to minimize the formation of dibrominated byproducts. Careful control of stoichiometry is key to achieving high monobromination selectivity.

-

Solvent Choice: Acetonitrile is a polar solvent that can stabilize the charged intermediates in the electrophilic aromatic substitution mechanism, favoring the desired nuclear bromination over potential radical side reactions.

-

Temperature Control: Performing the reaction at room temperature or below helps to control the reaction rate and prevent over-bromination.

Data Presentation and Comparison

The choice of brominating agent and solvent system is critical for achieving high regioselectivity. Below is a comparison of different potential conditions for the bromination of activated phenols.

| Substrate | Brominating Agent | Solvent | Catalyst | Major Product | Yield/Selectivity | Reference |

| 4-Fluororesorcinol | NBS | Acetonitrile | None | 4-Bromo-6-fluororesorcinol | High selectivity | General method for activated arenes |

| Acetanilide | NBS | Water | Mandelic Acid | 4-Bromoacetanilide | High yield and selectivity | [1] |

| para-Substituted Phenols | NBS | Methanol | p-TsOH | ortho-Bromo phenols | >86% yield, high ortho-selectivity |

Experimental Workflow and Logic

The overall process follows a logical sequence from reaction setup to purification and analysis, ensuring a high-purity final product.

Caption: General workflow for the regioselective bromination of 4-fluororesorcinol.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Bromine (if used as an alternative): Elemental bromine is highly corrosive, toxic, and causes severe burns. It should only be handled with extreme caution in a fume hood with appropriate PPE.

-

Workup: The quenching and extraction steps should be performed carefully, ensuring proper venting of the separatory funnel.

Conclusion

The regioselective monobromination of 4-fluororesorcinol can be achieved with high efficiency and selectivity by employing N-bromosuccinimide in acetonitrile at room temperature. This protocol provides a reliable and scalable method for accessing 4-bromo-6-fluororesorcinol, a valuable intermediate for further synthetic transformations in drug discovery and materials science. Understanding the fundamental principles of electrophilic aromatic substitution and careful control of reaction parameters are paramount to obtaining the desired product in high purity and yield.

References

-

Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

-

Sun, L., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. [Link]

-

Pelter, A., & Elgendy, S. M. A. (1988). Boron-containing reagents in organic synthesis. Part 2. A new regioselective synthesis of 2- and 4-substituted phenols. Journal of the Chemical Society, Perkin Transactions 1, 1891-1896. [Link]

-

PubChem. (n.d.). N-bromobutanimide. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing 4-Bromo-2-fluororesorcinol as a Versatile Cross-Coupling Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides in-depth application notes and detailed protocols for the use of 4-Bromo-2-fluororesorcinol as a trifunctional scaffold in palladium-catalyzed cross-coupling reactions. This unique building block, featuring strategically positioned hydroxyl, fluorine, and bromine functionalities, offers a powerful platform for the synthesis of complex molecular architectures relevant to medicinal chemistry and materials science. This document explores its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights, step-by-step methodologies, and troubleshooting guidance.

Introduction: The Strategic Advantage of 4-Bromo-2-fluororesorcinol

4-Bromo-2-fluororesorcinol (1,3-dihydroxy-4-bromo-2-fluorobenzene) is a highly functionalized aromatic compound poised for significant applications in synthetic chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: two acidic hydroxyl groups, an electron-withdrawing fluorine atom, and a readily displaceable bromine atom. This distinct arrangement allows for selective manipulation and diversification, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.[1][2]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The presence of the fluorine atom and two hydroxyl groups introduces unique electronic and steric properties that can influence the reactivity of the C-Br bond and provide additional points for derivatization or modulation of physicochemical properties in the final products. The strategic placement of fluorine, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide will provide detailed protocols for three of the most powerful cross-coupling reactions, enabling researchers to effectively leverage the synthetic potential of 4-Bromo-2-fluororesorcinol.

Chemical Reactivity and Strategic Considerations

The reactivity of 4-Bromo-2-fluororesorcinol in cross-coupling reactions is governed by the interplay of its functional groups. The electron-donating hydroxyl groups and the electron-withdrawing fluorine atom modulate the electron density of the aromatic ring, which in turn affects the ease of oxidative addition of the C-Br bond to the palladium catalyst. While electron-rich aryl bromides can sometimes be challenging substrates, the presence of the ortho-fluorine atom can facilitate the reaction.

A critical consideration is the management of the acidic hydroxyl groups. While many modern cross-coupling protocols can tolerate unprotected phenols, in some cases, protection may be necessary to prevent side reactions or catalyst deactivation. The choice of protecting group should be orthogonal to the cross-coupling conditions, allowing for selective removal at a later stage.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[4] The reaction of 4-Bromo-2-fluororesorcinol with various boronic acids or their esters can be achieved with high efficiency using appropriate palladium catalysts and ligands.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 4-Bromo-2-fluororesorcinol to form a Pd(II) intermediate.

-

Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates. It is based on established procedures for the coupling of electron-rich and functionalized aryl bromides.[5]

Materials:

-

4-Bromo-2-fluororesorcinol

-

Aryl or vinyl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-fluororesorcinol (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL).

-

Add the catalyst solution to the Schlenk tube containing the solids.

-

Add additional anhydrous 1,4-dioxane (8 mL) and degassed water (1 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that is effective for coupling of challenging substrates. |

| Base | K₃PO₄ | A moderately strong base that is generally effective and well-tolerated by many functional groups. |

| Solvent | 1,4-Dioxane / Water | A common solvent system for Suzuki reactions that aids in the dissolution of both organic and inorganic reagents. |

| Temperature | 100 °C | A typical temperature for Suzuki couplings of aryl bromides. May be adjusted based on substrate reactivity. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[1]

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.

Caption: Interconnected Palladium and Copper Cycles in the Sonogashira Reaction.

Detailed Protocol for Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of functionalized aryl bromides.

Materials:

-

4-Bromo-2-fluororesorcinol

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-2-fluororesorcinol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (5 mL).

-

Add the terminal alkyne (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Parameter | Recommendation | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and reliable catalyst system for Sonogashira couplings. |

| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent, facilitating the formation of the copper acetylide. |

| Solvent | THF | A common co-solvent to ensure solubility of all reactants. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, but heating may be required for less reactive substrates. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction is of particular importance in medicinal chemistry, as the arylamine motif is prevalent in a vast number of bioactive molecules.

Mechanistic Principles

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol is based on modern methods for the amination of aryl bromides.

Materials:

-

4-Bromo-2-fluororesorcinol

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) and stir for 5 minutes.

-

Add 4-Bromo-2-fluororesorcinol (1.0 mmol) and the amine (1.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a highly effective ligand for the Buchwald-Hartwig amination of a broad range of substrates. |

| Base | NaOtBu | A strong, non-nucleophilic base commonly used in this reaction. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this transformation. |

| Temperature | 110 °C | Elevated temperatures are often required for the amination of aryl bromides. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |

| Low reaction temperature | Gradually increase the reaction temperature. | |

| Inappropriate ligand or base | Screen different ligands (e.g., RuPhos, DavePhos for Suzuki and Buchwald-Hartwig) and bases (e.g., Cs₂CO₃, K₂CO₃). | |

| Formation of side products | Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) | Use a lower catalyst loading or add the boronic acid/alkyne slowly to the reaction mixture. |

| Protodebromination (loss of bromine) | Use a less reactive base or lower the reaction temperature. | |

| Difficulty with product purification | Residual catalyst or ligands | Filter the crude reaction mixture through a plug of silica gel or use a scavenger resin. |

Safety and Handling

-

4-Bromo-2-fluororesorcinol: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere. Consult the safety data sheet (SDS) for specific handling instructions.

-

Reagents and Solvents: Many of the reagents and solvents used in these protocols are flammable, corrosive, or toxic. Always consult the SDS before use and handle them with appropriate care in a fume hood.

Conclusion

4-Bromo-2-fluororesorcinol is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this trifunctional scaffold. Through judicious application of modern cross-coupling methodologies, the potential for discovering new chemical entities with significant biological or material properties is vast.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

-

Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58 (21), 8315–8359. [Link]

-

Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

Buchwald-Hartwig amination of 4-Bromo-2-fluororesorcinol

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-fluororesorcinol

Executive Summary

The Buchwald-Hartwig amination of 4-Bromo-2-fluororesorcinol (1) presents a specific chemoselective challenge: the presence of two acidic phenolic protons (

This Application Note defines the "Protection-First" strategy as the industry gold standard for this substrate, ensuring reproducibility and high yields. We utilize a RuPhos/Pd-G4 catalytic system optimized for electron-rich aryl halides, enabling the synthesis of 4-amino-2-fluororesorcinol derivatives—critical pharmacophores in HSP90 and kinase inhibitor development.[1]

Strategic Analysis & Chemical Logic

The Substrate Challenge

-

Electronic Deactivation: The resorcinol ring is highly electron-rich (two -OH donors).[1] This increases the electron density at the C-Br bond, making oxidative addition by Pd(0) kinetically slower compared to electron-deficient aryl halides.[1]

-

Catalyst Poisoning: Free phenols coordinate to Pd(II) species, forming off-cycle resting states.[1]

-

Base Compatibility: The necessity of a base for the catalytic cycle competes with the acidity of the phenols.

The Solution: Transient vs. Permanent Protection

While direct coupling is theoretically possible using weak bases (

Experimental Workflow (DOT Visualization)

Caption: Figure 1. Integrated workflow for the synthesis of amino-resorcinols via a Protection-Coupling-Deprotection sequence.

Detailed Protocols

Stage 1: Bis-Protection (Preparation of the Coupling Partner)

Objective: Mask acidic protons to prevent catalyst deactivation.[1]

Reagents:

-

4-Bromo-2-fluororesorcinol (1.0 equiv)[1]

-

Benzyl Bromide (2.5 equiv)

-

Potassium Carbonate (

, 3.0 equiv) -

Solvent: DMF (0.5 M)

Procedure:

-

Charge a round-bottom flask with 4-Bromo-2-fluororesorcinol and

in DMF. -

Add Benzyl Bromide dropwise at 0 °C.

-

Warm to 60 °C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine (3x) to remove DMF. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol or flash chromatography (SiO2).

-

Target Intermediate:1-Bromo-2,4-bis(benzyloxy)-5-fluorobenzene .[1]

-

Stage 2: The Buchwald-Hartwig Amination (Core Protocol)

Objective: Install the amine moiety using a Third-Generation Precatalyst system.[1]

Rationale for Catalyst Choice:

-

RuPhos: Specifically designed for secondary amines and electron-rich aryl halides.[1] It provides steric bulk to facilitate reductive elimination.

-

RuPhos Pd G4: A pre-formed oxidative addition complex that ensures rapid initiation even at lower temperatures, minimizing dehalogenation side reactions.

Table 1: Reaction Stoichiometry & Conditions

| Component | Role | Equivalents | Notes |

| Aryl Bromide | Substrate | 1.00 | From Stage 1 |

| Primary/Secondary Amine | Nucleophile | 1.20 | If volatile, use 1.5 equiv |

| RuPhos Pd G4 | Precatalyst | 0.02 (2 mol%) | Air-stable solid |

| RuPhos | Free Ligand | 0.02 (2 mol%) | Optional: Stabilizes active species |

| NaOtBu | Base | 1.50 | Sublimed grade preferred |

| Toluene or 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed |

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a resealable reaction vial (e.g., microwave vial) and cool under Argon flow.

-

Solids Charge: Add the protected Aryl Bromide (1.0 equiv),

(1.5 equiv), and RuPhos Pd G4 (2 mol%).-

Critical: Do not add the amine yet if it is a liquid.

-

-

Solvent/Amine Addition: Seal the vial. Inject anhydrous Toluene (degassed). Inject the Amine (1.2 equiv).

-

Reaction: Heat to 85 °C for 4–12 hours.

-

Checkpoint: The solution should turn from orange to dark brown/black. If it remains pale yellow, the catalyst has not activated.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography on silica gel.

Stage 3: Deprotection (Final Assembly)

Procedure:

-

Dissolve the coupled product in MeOH/THF (1:1).

-

Add Pd/C (10 wt% loading, 0.1 equiv by mass).

-

Stir under

balloon (1 atm) for 2 hours at RT. -

Filter through Celite to remove Pd/C. Concentrate to yield the 4-amino-2-fluororesorcinol derivative.[1]

Mechanistic Insight & Troubleshooting

Catalytic Cycle Visualization

Caption: Figure 2. Simplified Buchwald-Hartwig Catalytic Cycle highlighting the rate-limiting oxidative addition for electron-rich substrates.

Troubleshooting Guide

-

Issue: Low Conversion (<20%).

-

Issue: Hydrodehalogenation (Ar-Br -> Ar-H).

-

Issue: Incomplete Deprotection.

-

Fix: If benzyl groups are stubborn, add 1 drop of HCl or switch to Pearlman's Catalyst (

).

-

References

-

Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[2] Chemical Science, 2011.

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

-

Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Context on Resorcinol Scaffolds in Drug Design).

-

Miyaura, N. "Cross-Coupling Reactions: A Practical Guide." Springer, 2002. (General protocols for Haloresorcinols).

Disclaimer: This protocol involves the use of hazardous chemicals (Pd catalysts, strong bases, alkyl halides). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Bromo-2-fluororesorcinol

This guide serves as a specialized technical resource for researchers working with 4-Bromo-2-fluororesorcinol (CAS: 103068-41-3 / derivative analogs) . It is designed to address stability challenges in alkaline environments, a common yet frequently mishandled condition in synthetic organic chemistry and drug development.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Alkaline Instability & Degradation Pathways

Executive Summary: The "Silent" Oxidation Threat

Researchers often assume that halogenated resorcinols share the robust stability of simple phenols. This is a critical error. 4-Bromo-2-fluororesorcinol possesses a unique electronic structure where the electron-withdrawing halogens (Br, F) lower the pKa of the hydroxyl groups, making the molecule significantly more acidic than resorcinol.

In basic conditions (pH > 8.0), this molecule rapidly forms a dianion that is extremely electron-rich and susceptible to oxidative coupling by atmospheric oxygen. The result is not simple hydrolysis, but a cascade of radical formations leading to quinones and insoluble polymers (similar to melanin formation).

Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turned from clear/pale yellow to dark brown/black within minutes of adding base. Is my product destroyed?

Diagnosis: You are witnessing Aerobic Oxidative Polymerization . Status: Critical. Significant starting material has likely converted to quinoid polymers.

The Mechanism: Unlike simple phenols, 4-Bromo-2-fluororesorcinol acts as a reducing agent in base.

-

Deprotonation: The base removes protons from the -OH groups. Due to the inductive effect of Fluorine (

) and Bromine ( -

Electron Transfer: The resulting dianion (

) transfers a single electron to dissolved oxygen ( -

Coupling: These radicals rapidly dimerize or polymerize, creating a conjugated, dark-colored network (similar to the browning of an apple).

Corrective Action:

-

Immediate: Acidify the solution to pH < 6 to halt the radical mechanism.

-

Prevention: You must degas all solvents and bases (sparge with Argon/Nitrogen) before introducing the resorcinol. The reaction vessel must be kept under a positive pressure of inert gas.

Q2: I am performing a Suzuki-Miyaura coupling. Can I use aqueous Na₂CO₃ or K₃PO₄?

Diagnosis: Conditional Viability. Risk: Debromination & Protodeboronation.

While carbonate and phosphate bases are generally safe, the combination of Base + Palladium Catalyst + Heat introduces a secondary risk: Hydrodebromination .

-

The C-Br bond is the weakest link (

). -

In the presence of Pd(0) and an alkoxide/hydroxide source, the oxidative addition complex can undergo

-hydride elimination or reduction by the solvent (especially alcohols), replacing the Bromine with Hydrogen.

Protocol Recommendation:

-

Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) which promote oxidation.

-

Prefer: Mild, anhydrous bases like Cesium Carbonate (

) or Potassium Fluoride ( -

Additives: If aqueous base is required, keep the temperature below 80°C and minimize reaction time.

Q3: Does the Fluorine atom at the 2-position affect stability?

Diagnosis: Yes, it destabilizes the molecule in base.

The 2-position (between the two hydroxyls) is sterically crowded but electronically critical.

-

Acidity: The highly electronegative Fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the adjacent -OH groups. This means the sensitive dianion forms at a lower pH (e.g., pH 8 instead of pH 9.5).

-

Nucleophilic Attack: While the C-F bond is strong, the 2-position is activated. In extremely harsh conditions (e.g.,

-BuLi or molten NaOH), nucleophilic aromatic substitution (

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway that occurs when the user exposes the basic solution to air.

Figure 1: The oxidative degradation cascade. Note that the presence of Oxygen is the critical failure point once the Base is added.

Experimental Protocol: Safe Handling in Basic Media

To ensure reproducibility, follow this "Self-Validating" protocol. If the solution darkens, the validation has failed.

Materials:

-

Solvent: DMF or 1,4-Dioxane (Anhydrous, 99.8%).

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Gas: High-purity Argon (Balloon or Manifold).

Step-by-Step Procedure:

-

The "Pre-Degas" (Crucial):

-

Place the solvent and solid base in the reaction vessel without the 4-Bromo-2-fluororesorcinol.

-

Sparge with Argon for 15 minutes (bubbling gas directly into the liquid).

-

-

Substrate Addition:

-

Add the 4-Bromo-2-fluororesorcinol as a solid against a counter-flow of Argon.

-

Why? This prevents the "headspace oxygen" from reacting with the surface of the solution as it dissolves.

-

-

Monitoring:

-

The solution should remain pale yellow or colorless .

-

Red Flag: A shift to orange/brown indicates oxygen ingress. Check septa and gas lines immediately.

-

-

Quenching:

-

Do not pour the basic reaction mixture directly into water.

-

Pour into a stirred solution of dilute ammonium chloride (

) or 1M HCl . Acidifying immediately protonates the phenolate, stopping oxidation.

-

Stability Data Summary

| Condition | Stability Rating | Observed Effect | Recommendation |

| Acidic (pH < 4) | High | Stable indefinitely. | Store as free phenol. |

| Neutral (pH 7) | Moderate | Slow oxidation over days. | Protect from light.[1][2][3] |

| Mild Base (Carbonate) | Low | Rapid darkening if | Strict Anaerobic Conditions. |

| Strong Base (NaOH/KOH) | Critical Failure | Instant quinone formation/polymerization. | Avoid completely. |

| Light Exposure | Low | C-Br bond photolysis (slow). | Amber glassware required. |

References

-

Electrochemical Oxidation of Resorcinol: Mechanistic insights confirm that at pH > pKa, resorcinols undergo 1-electron oxidation to form radicals that polymerize. Source: RSC Advances, "Electrochemical oxidation of resorcinol: mechanistic insights."

-

Halogenated Resorcinol Properties (PubChem): Chemical and physical property data for 4-Bromoresorcinol derivatives. Source: PubChem Compound Summary.

-

Oxidation of Phenols in Basic Media: General mechanism of phenolate oxidation by molecular oxygen (Auto-oxidation). Source: Organic Chemistry Portal / Evans pKa Table (Harvard).

-

Safety Data Sheet (Fisher Scientific): Handling, storage, and hazard identification for fluororesorcinols. Source: Fisher Scientific SDS.

Sources

solving solubility issues with 4-Bromo-2-fluororesorcinol

Technical Support Center: 4-Bromo-2-fluororesorcinol (CAS: 103068-41-3 / Derivatives)

Topic: Solubility Optimization, Purification, and Handling Audience: Medicinal Chemists, Process Chemists, and Screening Biologists

Introduction: The Physicochemical Paradox

4-Bromo-2-fluororesorcinol presents a unique solubility challenge due to its "push-pull" electronic structure. The core resorcinol (1,3-benzenediol) is highly polar and hydrophilic, but the halogen substitutions (4-Br, 2-F) introduce lipophilicity and significant electron-withdrawing effects.

This molecule is not just "hard to dissolve"; it is sensitive to pH-dependent ionization and oxidative degradation (quinoid formation). This guide moves beyond basic solubility tables to address the mechanistic causes of precipitation and degradation during synthesis and biological screening.

Module 1: Solvent Selection & Solubility Profiling

Q: Why does 4-Bromo-2-fluororesorcinol precipitate in my standard DCM/Hexane reaction mixture?

A: This is a polarity mismatch. The hydroxyl groups at positions 1 and 3 form a strong intermolecular hydrogen-bonding network (crystal lattice energy) that non-polar solvents like Dichloromethane (DCM) or Hexane cannot disrupt.

The Solution: You must use a solvent that acts as a Hydrogen Bond Acceptor (HBA).

| Solvent Class | Solubility Rating | Recommended Use | Technical Note |

| Polar Aprotic | Excellent | Reaction solvent (Alkylation, SNAr), Stock solutions. | DMSO, DMF, DMAc. These disrupt the H-bond network effectively. Warning: DMSO is hygroscopic; water uptake causes degradation. |

| Alcohols | Good | Recrystallization, Transfer solvent.[1] | Methanol, Ethanol. Good solubility but nucleophilic; avoid if using strong electrophiles (e.g., acid chlorides). |

| Ethers | Moderate | Extraction, Washing.[1][2][3] | THF, Dioxane. Good solubility. Diethyl Ether is poor for dissolving solids but okay for extraction. |

| Non-Polar | Poor | Anti-solvent (Precipitation). | Hexane, Toluene. Use these only to force the product out of solution during purification. |

Q: I need to prepare a stock for biological screening. What is the absolute limit for DMSO?

A: Empirical data suggests a solubility limit of ~100 mg/mL (approx. 330 mM) in pure DMSO with ultrasonication.[4] However, this is thermodynamically unstable at low temperatures.

-

Protocol: Dissolve at 50 mg/mL.

-

Storage: -20°C (1 month) or -80°C (6 months).

-

Critical: Protect from light. The C-Br bond is photolabile, and the resorcinol core oxidizes to colored quinones upon light exposure.

Module 2: Purification & Workup (The "Pink" Problem)

Q: My product turns pink/red during purification. Is it decomposing?

A: Yes. Resorcinols are electron-rich and prone to auto-oxidation, forming ortho-quinones or radical species, which appear pink or red. This is accelerated by basic silica gel and trace metals.

Troubleshooting Protocol: The "Acidic Wash" Technique

-

Cause: Silica gel is slightly acidic but often contains metallic impurities (Iron) that catalyze oxidation.

-

Fix:

-

Eluent Modification: Add 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This keeps the phenols protonated and suppresses ionization-oxidation.

-

Recrystallization (Alternative to Column):

-

Solvent System:Toluene (good for removing non-polar impurities) or Water (classic method).

-

The "Boiling Water" Method:[2] 4-Bromo-2-fluororesorcinol is sparingly soluble in cold water but highly soluble in boiling water.

-

Step 1: Dissolve crude solid in minimum boiling water (100°C).

-

Step 2: Add activated charcoal (to remove pink color). Filter hot.

-

Step 3: Cool slowly to 4°C. White needles should form.

-

-

Module 3: Biological Assay Preparation (Preventing "Crash-Out")

Q: When I dilute my DMSO stock into cell culture media, the compound precipitates immediately.

A: This is the "Solvent Shock" effect. The rapid change in dielectric constant (from DMSO to Water) forces the hydrophobic halogens (Br, F) to aggregate before the water can solvate the hydroxyls.

The Step-Wise Dilution Protocol: Do not jump from 100% DMSO to 1% DMSO in one step.

-

Start: 10 mM Stock in DMSO.

-

Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).

-

Final Step: Dilute this intermediate into the aqueous buffer/media.

-

Why? PEG acts as a "solubility bridge," coating the lipophilic halogens and preventing aggregation during the transition to water.

-

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

Caption: Decision tree for solvent selection based on application (Synthesis, Screening, or Purification).

Expert Technical Notes (E-E-A-T)

1. The Acidity Factor (pKa Shift): Standard resorcinol has a pKa of ~9.3. The introduction of Fluorine (electronegative) and Bromine (electronegative) exerts a strong inductive effect (-I), stabilizing the phenoxide anion.

-

Implication: The pKa of 4-Bromo-2-fluororesorcinol is likely lowered to the 7.0–8.0 range .

-

Risk: In slightly basic buffers (pH 7.4), a significant portion of the molecule may exist as a mono-anion. This increases water solubility but drastically increases susceptibility to oxidative degradation (turning the solution brown/red). Always store aqueous solutions at pH < 6.5 if possible.

2. The "Water Recrystallization" Mechanism: While counter-intuitive for organic chemists who fear water, halogenated resorcinols follow the "temperature-switch" solubility curve.

-

Cold Water (4°C): The hydrophobic halogens dominate; solubility is low.

-

Hot Water (100°C): Thermal energy disrupts the lattice; the hydrophilic hydroxyls dominate; solubility is high.

-

Reference: This technique is validated by historical Organic Syntheses procedures for bromoresorcinols [1].

References

-

Sandin, R. B.; McKee, R. A. (1937). "4-Bromoresorcinol".[2][5] Organic Syntheses, 17, 23. Link

-

MedChemExpress. "4-Bromo-2-fluoro-1-iodobenzene Solubility Data" (Analogous halogenated aromatic solubility profiles). Link

-

AAT Bioquest. "4-Fluororesorcinol Solubility and Stock Preparation".[6] Link

-

Sigma-Aldrich. "4-Bromo-2-fluoroanisole Product Data" (Lipophilicity comparison). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tongzebio.com [tongzebio.com]

- 6. 4-Fluororesorcinol *CAS#: 103068-41-3* | AAT Bioquest [aatbio.com]

preventing oxidation of 4-Bromo-2-fluororesorcinol during storage

Technical Support Center: 4-Bromo-2-fluororesorcinol